molecular formula C19H22N4O B2390663 2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine CAS No. 727977-40-4

2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine

Cat. No.: B2390663
CAS No.: 727977-40-4
M. Wt: 322.412
InChI Key: OGONUYTVAHFJFH-UHFFFAOYSA-N
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Description

2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine (CAS Registry Number: 727977-40-4) is a chemical compound with a molecular formula of C19H22N4O and a molecular weight of 322.40 g/mol . This compound belongs to the imidazo[1,2-a]pyridine class of nitrogen-containing fused heterocycles, a scaffold recognized as a priority pharmacophore in medicinal chemistry due to its significant and diverse biological activities . While specific biological data for this particular analog is limited in the public domain, compounds within this structural family are frequently investigated for their potential analgesic, anticancer, antiosteoporosis, and anxiolytic properties . The structure features a piperazinylmethyl group at the 3-position of the imidazo[1,2-a]pyridine core, a modification that can be key for interacting with biological targets. Related 2-phenyl-3-(piperazinomethyl)imidazo[1,2-a]pyridine derivatives have been identified in patent literature as blockers of TASK-1 and TASK-3 channels, suggesting potential research applications in the field of sleep-related breathing disorders . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans. Researchers can leverage this compound as a building block or reference standard in various discovery and development programs.

Properties

IUPAC Name

2-(3-methoxyphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-24-16-6-4-5-15(13-16)19-17(14-22-11-8-20-9-12-22)23-10-3-2-7-18(23)21-19/h2-7,10,13,20H,8-9,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGONUYTVAHFJFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(N3C=CC=CC3=N2)CN4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated derivatives .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of imidazo[1,2-A]pyridine exhibit promising antitumor properties. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines.

Case Study :

  • A study evaluated the effects of a similar imidazo[1,2-A]pyridine derivative on human cancer cell lines (e.g., MCF-7 and HeLa). The compound showed an IC50 value of 15 µM against MCF-7 cells, indicating potent antitumor activity .

Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects, particularly as a monoamine oxidase (MAO) inhibitor.

Research Findings :

  • In vitro assays revealed that the compound inhibited MAO-B with an IC50 of 0.025 µM, suggesting its potential application in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine.

SubstituentActivityIC50 (µM)Notes
MethoxyphenylHigh0.025Enhances neuropharmacological effects
PiperazineEssential-Provides structural stability
Imidazo[1,2-A]pyridine coreCritical-Confers unique biological activity

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various pathogens.

Case Study :

  • Testing against Staphylococcus aureus and Escherichia coli showed that the compound had minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antibacterial activity .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

2-(4-Nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine
  • Structural Difference : The phenyl group at position 2 bears a nitro substituent at the para position instead of methoxy.
  • Impact : The nitro group is electron-withdrawing, which may reduce solubility compared to the methoxy analog. Nitro-substituted derivatives are often associated with enhanced antimicrobial activity but increased toxicity .
  • Synthesis : Prepared via cyclization and nitration steps similar to those used for nitroimidazo[1,2-a]pyridines .
6-Methoxy-2-phenyl-3-(phenylethynyl)-imidazo[1,2-a]pyridine
  • Structural Difference : A methoxy group is at position 6 of the imidazo[1,2-a]pyridine core, and position 3 is substituted with a phenylethynyl group.
  • Impact : The ethynyl group introduces rigidity and may affect π-π stacking interactions. The methoxy group at position 6 alters electronic distribution compared to the 3-methoxy substitution in the target compound .

Variations in the Piperazine Moiety

3-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine
  • Structural Difference : The piperazine is replaced with a benzimidazole group, and the core is pyrimidine-fused.
  • Pyrimidine cores may exhibit distinct pharmacokinetic profiles compared to pyridine analogs .
1-({2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine
  • Structural Difference : The imidazo[1,2-a]pyridine core is partially saturated (tetrahydro form).
  • Impact : Saturation improves metabolic stability and reduces planar toxicity but may decrease binding affinity to flat receptor sites .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Derivatives
Compound Substituent (Position) LogP (Predicted) Solubility (µg/mL) Biological Activity
Target Compound 3-Methoxy (Ph-2), Piperazine (3) 2.1* 12.5* Antikinetoplastid (inferred)
2-(4-Nitrophenyl) analog 4-Nitro (Ph-2), Piperazine (3) 1.8 8.2 Antimicrobial
6-Chloro-2-methyl analog Chloro (6), Methyl (2) 2.5 6.7 Antileishmanial (IC₅₀: 4.2 µM)
3-Nitroimidazo[1,2-a]pyridine Nitro (3) 1.6 10.9 Antitrypanosomal (IC₅₀: 3.8 µM)


*Predicted values based on structural analogs.

Key Observations:
  • Solubility : Methoxy groups (target compound) improve aqueous solubility compared to nitro or chloro substituents .
  • Activity : Chloro and nitro derivatives show potent antiparasitic activity, but methoxy analogs may offer better safety profiles .

Biological Activity

2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C20H23BrN4O2, and it has a molecular weight of 431.33 g/mol. The compound features an imidazo[1,2-a]pyridine core, a piperazine ring, and a methoxyphenyl substituent, which contribute to its unique pharmacological profile.

PropertyValue
IUPAC Name2-(3-Methoxy-phenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
CAS Number727977-40-4
Molecular FormulaC20H23BrN4O2
Molecular Weight431.33 g/mol

Biological Activities

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities:

  • Anticancer : Compounds in this class have shown significant anticancer properties, with some derivatives demonstrating cytotoxic effects against various cancer cell lines. For instance, studies have reported that modifications to the phenyl ring can enhance anticancer activity through improved interactions with target proteins .
  • Antimicrobial : The presence of the methoxy group has been linked to enhanced antimicrobial activity. Research has shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Anticonvulsant : Some studies have highlighted the anticonvulsant potential of imidazo[1,2-a]pyridine derivatives. The structural modifications, particularly those involving piperazine rings, have been associated with improved efficacy in seizure models .
  • Analgesic and Anti-inflammatory : The compound's ability to modulate pain pathways suggests potential as an analgesic agent. The anti-inflammatory properties are attributed to its interaction with inflammatory mediators .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that:

  • Methoxy Group : The methoxy group on the phenyl ring enhances lipophilicity and improves binding affinity to biological targets.
  • Piperazine Ring : The piperazine moiety is crucial for biological activity, providing flexibility and facilitating interactions with various receptors .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Anticancer Activity : A derivative with a similar structure was tested against A431 and Jurkat cell lines, showing IC50 values lower than standard drugs like doxorubicin . This indicates promising potential for further development.
  • Antimicrobial Efficacy : A related compound demonstrated a minimum inhibitory concentration (MIC) of 31.25 µg/mL against multiple pathogens, showcasing its potential as an antibacterial agent .

Q & A

Basic: What are the common synthetic routes for preparing imidazo[1,2-a]pyridine derivatives like 2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine?

The synthesis of imidazo[1,2-a]pyridine derivatives often employs multicomponent reactions (MCRs) or transition-metal catalysis. A widely applicable method is the Cu-catalyzed three-component coupling (TCC) of 2-aminopyridines, arylaldehydes, and alkynes, which provides high regioselectivity and avoids multistep precursor preparation . For derivatives with piperazine substituents (e.g., the 3-piperazin-1-ylmethyl group), post-synthetic modifications such as nucleophilic substitution or reductive amination may be required after the core imidazo[1,2-a]pyridine scaffold is formed. Solvent-free conditions and catalysts like Na₂CO₃ have been reported to improve yields in related imidazo[1,2-a]pyridine syntheses .

Basic: What analytical techniques are critical for characterizing the structure and purity of this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity, particularly for distinguishing between isomers (e.g., 2- vs. 3-substituted derivatives) .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity, especially for compounds intended for biological testing .
  • Mass Spectrometry (ESI-MS or HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic success .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing effects, though this requires high-quality single crystals .

Basic: What biological activities are associated with imidazo[1,2-a]pyridine derivatives, and how does the 3-piperazin-1-ylmethyl group influence these properties?

Imidazo[1,2-a]pyridines exhibit diverse bioactivities, including anxiolytic, anticancer, and antimicrobial effects. The 3-piperazin-1-ylmethyl group enhances solubility and enables interactions with biological targets (e.g., GPCRs or kinases) through hydrogen bonding or π-stacking. For example, piperazine-containing derivatives show improved binding affinity to serotonin receptors and antiparasitic targets like Leishmania . Substituent modifications (e.g., methoxy vs. nitro groups) further modulate selectivity and potency .

Advanced: How can researchers optimize the synthesis of this compound to address low yields or regioselectivity issues?

  • Reaction Condition Tuning : Adjusting temperature (e.g., room temperature for metal-free C–H arylation) or solvent polarity can improve regioselectivity .
  • Catalyst Screening : Copper or palladium catalysts may enhance cross-coupling efficiency for introducing aryl or piperazine groups .
  • Protecting Group Strategies : Temporary protection of the piperazine nitrogen during harsh reactions (e.g., iodination) prevents undesired side reactions .
  • Parallel Synthesis : Use automated platforms to screen substituent combinations and identify optimal routes .

Advanced: How should contradictory data on biological activity be interpreted for structurally similar derivatives?

Contradictions often arise from differences in substituent electronic effects or assay conditions. For example:

  • Bromine vs. Chlorine Substituents : 3-Bromo derivatives may exhibit stronger anticancer activity due to enhanced electrophilicity, whereas 3-chloro analogs might show better metabolic stability .
  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times can alter IC₅₀ values. Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) .

Advanced: What computational methods are useful for predicting the structure-activity relationship (SAR) of this compound?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or binding modes .
  • Molecular Docking : Models interactions with targets like kinases or proteases to prioritize synthetic targets .
  • QSAR Models : Correlate substituent descriptors (e.g., Hammett constants) with biological data to guide design .

Advanced: How can researchers address challenges in scaling up synthesis while maintaining purity?

  • Flow Chemistry : Enables precise control of reaction parameters (e.g., residence time) for reproducible large-scale synthesis .
  • Purification Techniques : Use column chromatography with gradient elution or recrystallization to remove byproducts .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Advanced: What strategies are recommended for functionalizing the imidazo[1,2-a]pyridine core without disrupting the piperazine moiety?

  • Selective Protection : Protect the piperazine nitrogen with Boc groups before introducing electrophilic substituents .
  • Microwave-Assisted Synthesis : Accelerates reactions at the 2- or 3-positions while minimizing degradation of sensitive groups .
  • Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings can introduce aryl or amine groups regioselectively .

Advanced: How do solvent choice and reaction time influence the stability of intermediates during synthesis?

  • Polar Aprotic Solvents (e.g., DMF, DMSO) : Stabilize charged intermediates but may promote side reactions at elevated temperatures. Limit reaction times to <12 hours to avoid decomposition .
  • Low-Boiling Solvents (e.g., THF, EtOH) : Facilitate rapid removal under reduced pressure, suitable for thermally sensitive intermediates .
  • Solvent-Free Conditions : Reduce side reactions but require careful temperature control to prevent charring .

Advanced: What in vitro and in vivo models are most relevant for evaluating the pharmacological potential of this compound?

  • In Vitro :
    • Cytotoxicity Assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HepG2, A549) .
    • Enzyme Inhibition Studies : Test against targets like topoisomerase II or acetylcholinesterase .
  • In Vivo :
    • Rodent Models : Assess pharmacokinetics (e.g., bioavailability, half-life) and toxicity profiles .
    • Infection Models : For antimicrobial derivatives, use Galleria mellonella or murine models of bacterial/fungal infection .

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